molecular formula C9H10N2O2 B2565017 1-But-2-ynyl-4-methylpyrazine-2,3-dione CAS No. 2380061-64-1

1-But-2-ynyl-4-methylpyrazine-2,3-dione

Cat. No.: B2565017
CAS No.: 2380061-64-1
M. Wt: 178.191
InChI Key: CJZFMPUPCVDZBJ-UHFFFAOYSA-N
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Description

1-But-2-ynyl-4-methylpyrazine-2,3-dione is a pyrazine derivative featuring a 2,3-dione core substituted with a but-2-ynyl group at position 1 and a methyl group at position 4. The compound’s structure combines a rigid pyrazine ring with an alkyne side chain, which may confer unique electronic and steric properties. Pyrazine-2,3-diones are known for their diverse applications in medicinal chemistry and materials science, particularly due to their ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-but-2-ynyl-4-methylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-4-5-11-7-6-10(2)8(12)9(11)13/h6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZFMPUPCVDZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CN(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

1,4-Dimethylpiperazine-2,3-dione (CAS: Not explicitly provided)
  • Structural Differences: Replaces the pyrazine ring with a piperazine ring (six-membered ring with two non-adjacent nitrogens) and lacks the alkyne substituent.
  • This may enhance solubility in polar solvents compared to the aromatic pyrazine core of the target compound .
  • Applications : Piperazine diones are explored as intermediates in drug synthesis but are less studied for electronic applications compared to pyrazine derivatives.
Pyrido[2,3-b]pyrazine Derivatives (e.g., Compounds 4–7 in )
  • Structural Differences : Feature a fused pyridine-pyrazine ring system, differing from the standalone pyrazine-2,3-dione core.
  • Synthesis: Prepared via multicomponent reactions involving indane-1,3-dione and 2-aminopyrazine, yielding yields of 82–89% under optimized conditions .
  • The target compound’s alkyne group could enable similar applications but with distinct electronic profiles.

Functional Group Analogues

2-Methoxy-3-(1-methylpropyl)pyrazine (CAS: 24168-70-5)
  • Structural Differences : Lacks the 2,3-dione moiety but includes methoxy and branched alkyl substituents.
  • Properties: The absence of the dione group reduces hydrogen-bonding capacity, making it more volatile (used as a flavoring agent, FEMA No.: 3433). The target compound’s dione core may enhance binding to biological targets .
Diphacinone (2-(Diphenylacetyl)indan-1,3-dione; CAS: 82-66-6)
  • Structural Differences : Contains an indan-1,3-dione core instead of pyrazine-2,3-dione, with phenylacetyl substituents.
  • Properties : The indan-dione system is planar and aromatic, favoring anticoagulant activity via vitamin K antagonism. The target compound’s pyrazine core may offer different redox properties .
  • Applications: Diphacinone is a rodenticide, whereas the target compound’s alkyne group could enable targeted drug delivery or bioconjugation.

Substituent Analogues

1-(3-Butyn-1-yl)-4-methylpiperazine (CAS: 388121-83-3)
  • Structural Differences : Piperazine ring instead of pyrazine-2,3-dione, with a but-3-ynyl group.
  • Properties : The alkyne substituent is similar, but the lack of a dione moiety reduces electrophilicity. Piperazines are often used as ligands in receptor-targeted therapies (e.g., antipsychotics) .
  • Applications: Potential as a pharmacophore in CNS drugs, contrasting with the target compound’s possible roles in catalysis or materials.

Comparative Data Table

Compound Core Structure Key Substituents Key Properties Applications
1-But-2-ynyl-4-methylpyrazine-2,3-dione Pyrazine-2,3-dione 1-But-2-ynyl, 4-methyl High hydrogen-bonding capacity, alkyne reactivity Drug design, materials science
1,4-Dimethylpiperazine-2,3-dione Piperazine-2,3-dione 1-Methyl, 4-methyl Conformational flexibility Synthetic intermediates
Pyrido[2,3-b]pyrazine derivatives Fused pyridine-pyrazine Varied aryl/alkyl groups Electrochemical activity Biosensing, photonics
Diphacinone Indan-1,3-dione 2-(Diphenylacetyl) Planar aromatic, redox-active Rodenticide
2-Methoxy-3-(1-methylpropyl)pyrazine Pyrazine 2-Methoxy, 3-(1-methylpropyl) Volatile, flavorant Food additive

Research Findings and Gaps

  • Biological Activity : Pyrazine diones with electron-withdrawing groups (e.g., diones) often exhibit antimicrobial or anticancer activity. The but-2-ynyl group may enhance selectivity for enzyme inhibition, as seen in triazole-pyrazine hybrids .
  • Stability : The alkyne group in the target compound may confer instability under acidic or oxidative conditions compared to saturated analogues like 1,4-dimethylpiperazine-2,3-dione .

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